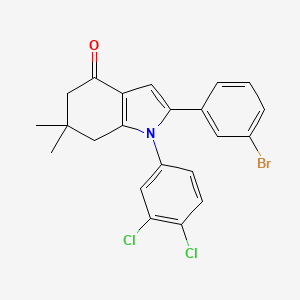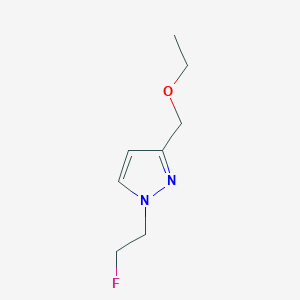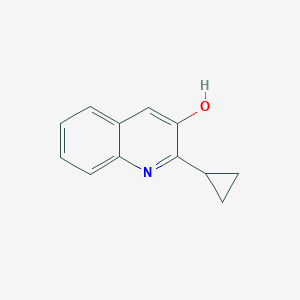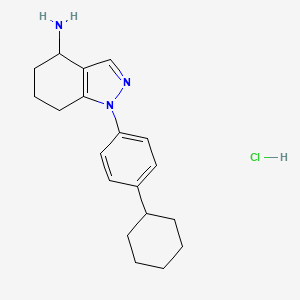
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are used as building blocks in the synthesis of a wide variety of chemical compounds, including pharmaceuticals .
Synthesis Analysis
The synthesis of furan-2-carbonyl compounds often involves the reaction of furan with other organic compounds. For instance, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .Molecular Structure Analysis
The molecular structure of furan-2-carbonyl compounds can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can undergo addition–cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-2-carbonyl compounds can vary widely depending on their specific structures. These properties can be determined using various analytical techniques .Mecanismo De Acción
The mechanism of action of FCPC involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. It is involved in various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. FCPC binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular signaling pathways and neurotransmitter release.
Biochemical and Physiological Effects:
FCPC has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. FCPC has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, FCPC has been found to have anti-inflammatory and analgesic effects, making it a potentially useful tool for studying the role of inflammation and pain in various physiological and pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity and is well-tolerated in animal models. However, FCPC has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FCPC has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on FCPC. One area of research could be the development of new methods for synthesizing FCPC that improve its solubility and stability. Another area of research could be the study of FCPC in various animal models of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to establish the safety and efficacy of FCPC in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, FCPC is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized using various methods and has been found to have potential applications in the field of neuroscience. FCPC binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular signaling pathways and neurotransmitter release. FCPC has various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and analgesic effects. While it has several advantages for lab experiments, FCPC also has some limitations, and further research is needed to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of FCPC has been achieved using various methods, including the reaction of furan-2-carboxylic acid with N-phenylpiperazine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid and piperazine, resulting in the formation of FCPC. Other methods of synthesis include the reaction of furan-2-carboxylic acid with N-phenylpiperazine in the presence of triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Aplicaciones Científicas De Investigación
FCPC has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular functions, including neurotransmitter release, calcium signaling, and protein folding. FCPC has been found to modulate the activity of the sigma-1 receptor, leading to changes in cellular signaling pathways and neurotransmitter release. This makes FCPC a potentially useful tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions.
Safety and Hazards
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(14-7-4-12-22-14)18-8-10-19(11-9-18)16(21)17-13-5-2-1-3-6-13/h1-7,12H,8-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSPVNNSEKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

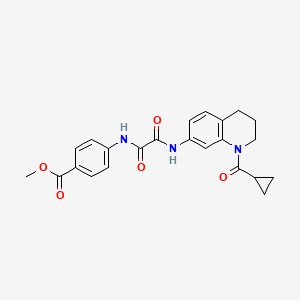
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)
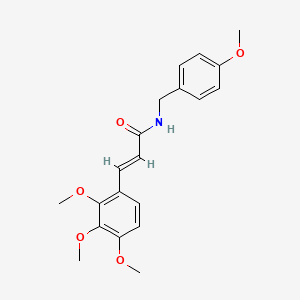
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)
![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
